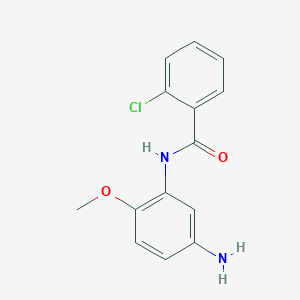

N-(5-Amino-2-methoxyphenyl)-2-chlorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-Amino-2-methoxyphenyl)-2-chlorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group, a methoxy group, and a chlorobenzamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methoxyphenyl)-2-chlorobenzamide typically involves the reaction of 5-amino-2-methoxyaniline with 2-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

N-(5-Amino-2-methoxyphenyl)-2-chlorobenzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Amino derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

N-(5-Amino-2-methoxyphenyl)-2-chlorobenzamide has been investigated for its anticancer properties. Research indicates that compounds with similar structures exhibit inhibitory effects on cancer cell proliferation. The presence of the chloro and amino groups enhances biological activity, making it a candidate for developing novel anticancer agents .

Enzyme Inhibition

This compound has shown promise as an inhibitor of specific enzymes involved in cancer progression. For instance, it has been tested against monoamine oxidase B (MAO-B), where it demonstrated higher potency compared to other compounds in the same class. This suggests its potential role in therapeutic strategies targeting neurodegenerative diseases, where MAO-B inhibitors are beneficial .

Pharmacokinetics and Drug Development

Analytical Methods

The compound can be analyzed using high-performance liquid chromatography (HPLC) techniques, which are crucial for pharmacokinetic studies. A reverse-phase HPLC method has been developed to isolate and quantify this compound in biological samples, facilitating its evaluation in drug metabolism studies .

Formulation Development

In drug formulation, this compound serves as a lead structure for designing new pharmaceutical agents. Its solubility and stability profiles are essential for developing effective drug delivery systems, particularly in oral and injectable formulations .

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer effects of this compound on various cancer cell lines. The compound was tested at different concentrations, revealing dose-dependent inhibition of cell growth. The results indicated that the compound could induce apoptosis in cancer cells, supporting further development as a therapeutic agent.

Case Study 2: Enzyme Inhibition Studies

In another investigation, the inhibitory effects of this compound on MAO-B were assessed using enzyme kinetics assays. The compound exhibited significant inhibition compared to control groups, highlighting its potential application in treating conditions like Parkinson's disease.

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of N-(5-Amino-2-methoxyphenyl)-2-chlorobenzamide involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds with target proteins, while the chlorobenzamide moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(5-Amino-2-methoxyphenyl)-2-pyrrolidin-1-yl-acetamide

- N-(5-Amino-2-methoxyphenyl)-2-piperidin-1-yl-acetamide

- N-(5-Amino-2-methoxyphenyl)acetamide

Uniqueness

N-(5-Amino-2-methoxyphenyl)-2-chlorobenzamide is unique due to the presence of the chlorobenzamide moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs

Activité Biologique

N-(5-Amino-2-methoxyphenyl)-2-chlorobenzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an amino group, a methoxy group, and a chlorobenzamide moiety. These functional groups contribute to its unique chemical properties and biological activities, making it a candidate for various therapeutic applications.

The mechanism of action of this compound involves interactions with specific molecular targets. The amino and methoxy groups can form hydrogen bonds with target proteins, while the chlorobenzamide moiety participates in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects, including:

- Inhibition of Histone Deacetylases (HDACs) : This compound has shown significant interactions with HDACs, which play a crucial role in regulating gene expression and cellular signaling pathways.

- Induction of Apoptosis : In cancer models, this compound has been observed to induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines by inducing apoptosis. For instance:

- Cell Proliferation Inhibition : The compound has been shown to significantly reduce cell viability in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) by inducing apoptotic pathways.

Enzyme Interactions

The compound interacts with several enzymes, particularly those involved in cancer progression:

- Histone Deacetylases (HDACs) : Inhibition of HDACs by this compound can lead to increased acetylation of histones, resulting in altered gene expression profiles favorable for apoptosis in cancer cells.

- Kinases : It also interacts with various kinases, modulating signaling pathways critical for cell survival and proliferation.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Amino group, methoxy group, chlorobenzamide moiety | Anticancer activity via HDAC inhibition |

| N-(5-Amino-2-methoxyphenyl)-2-pyrrolidin-1-yl-acetamide | Similar amino and methoxy groups | Potentially lower activity compared to chlorobenzamide derivative |

| N-(5-Amino-2-methoxyphenyl)acetamide | Lacks chlorobenzamide moiety | Reduced biological activity compared to chlorinated analog |

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

- In Vitro Study on Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability across multiple cancer types. The mechanism was linked to the activation of apoptotic markers such as caspase-3 and PARP cleavage.

- Mechanistic Insights : Another investigation revealed that the compound's interaction with HDACs led to increased expression of pro-apoptotic genes while downregulating anti-apoptotic factors, further supporting its potential as an anticancer agent.

Future Directions

The ongoing research into this compound includes:

- Optimization of Structure : Further modifications may enhance its potency and selectivity against specific cancer types.

- Clinical Trials : Future studies are needed to evaluate its safety and efficacy in human clinical trials.

Propriétés

IUPAC Name |

N-(5-amino-2-methoxyphenyl)-2-chlorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2/c1-19-13-7-6-9(16)8-12(13)17-14(18)10-4-2-3-5-11(10)15/h2-8H,16H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCTFBCPVURJRCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)NC(=O)C2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.